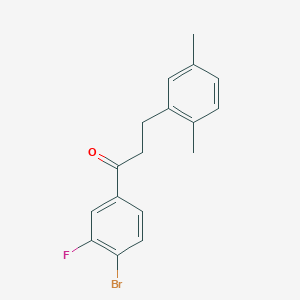

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound is expected to exhibit distinct signals for the methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.8 ppm), and the ketone-adjacent methylene groups (δ 2.8–3.2 ppm). The deshielding effect of the electron-withdrawing fluorine and bromine substituents would shift aromatic protons meta to these groups upfield compared to unsubstituted propiophenone. $$ ^{13}\text{C} $$-NMR would show a carbonyl carbon signal near δ 195–200 ppm, with aromatic carbons adjacent to halogens appearing at δ 115–135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong carbonyl stretch at $$ \sim 1680 \, \text{cm}^{-1} $$, aromatic C–H stretches near $$ 3050 \, \text{cm}^{-1} $$, and C–Br/C–F vibrations between $$ 500–700 \, \text{cm}^{-1} $$. The absence of O–H or N–H stretches confirms the absence of hydroxy or amine functional groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) typically yields a molecular ion peak at m/z 335 (M$$ ^+ $$), with fragmentation patterns dominated by loss of bromine ($$ \Delta m/z = 79 $$) and sequential cleavage of the methylphenyl group. The base peak often corresponds to the acylium ion ($$ \text{C}6\text{H}4\text{BrFCO}^+ $$) at m/z 213.

Table 2: Predicted spectroscopic signatures

| Technique | Key Signals |

|---|---|

| $$ ^1\text{H} $$-NMR | δ 2.3 (s, 6H, CH$$ _3 $$), δ 3.1 (t, 2H, CH$$ _2 $$), δ 7.2–7.6 (m, 6H, Ar–H) |

| IR | 1680 cm$$ ^{-1} $$ (C=O), 1250 cm$$ ^{-1} $$ (C–F), 650 cm$$ ^{-1} $$ (C–Br) |

| EI-MS | m/z 335 (M$$ ^+ $$), 256 (M$$ ^+ $$ – Br), 213 (acylium ion) |

Comparative Structural Analysis with Halogenated Propiophenone Derivatives

This compound belongs to a family of halogenated propiophenones with modulated electronic and steric properties. Key comparisons include:

4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone (CAS 898779-50-5):

4'-Bromo-2'-fluoro-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-88-3):

Table 3: Structural and property comparison of halogenated propiophenones

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRNZIVWVPROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644743 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-66-7 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

Starting Materials: 2,5-dimethylbenzene (as the aryl source) and 4-bromo-3-fluorobenzoyl chloride or an equivalent acyl chloride derivative.

Catalyst: Aluminum chloride (AlCl3) is employed as a Lewis acid catalyst to facilitate the acylation.

Solvent: Anhydrous dichloromethane or chloroform is used to maintain anhydrous conditions essential for the reaction.

Reaction Conditions: The reaction is conducted at low temperatures (0–5°C) to control regioselectivity and minimize side reactions.

Mechanism: The acyl chloride reacts with AlCl3 to form an acylium ion intermediate, which then electrophilically attacks the aromatic ring of 2,5-dimethylbenzene, yielding the propiophenone intermediate with the desired substitution pattern.

Halogenation Steps

Bromination: The bromine atom at the 4' position is introduced via selective bromination of the aromatic ring. This is typically achieved using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under controlled temperature (0–5°C) to ensure regioselectivity and avoid over-bromination.

Fluorination: The fluorine substituent at the 3' position is introduced using fluorinating agents such as potassium fluoride (KF) or Selectfluor® in aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). This step requires careful control to prevent side reactions and ensure high yield.

Chemical Reactions Analysis

4’-Bromo-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur, where the bromo or fluoro groups are replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its reactive carbonyl group. The presence of both bromine and fluorine enhances its reactivity, making it a valuable building block for constructing other functionalized compounds .

Biological Research

Study of Enzyme Interactions

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone has been employed in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into various biological processes, including signal transduction and metabolic regulation .

Potential Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. These studies focus on the compound's ability to induce apoptosis in cancer cells through specific molecular interactions .

Material Science

Fluorinated Polymers

The incorporation of fluorine into polymeric materials often results in significant changes in their physical and chemical properties. This compound can be used as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Analytical Chemistry

Chiral Chromatography

In analytical chemistry, this compound can be utilized in the development of chiral stationary phases for chromatography. The unique electronic properties imparted by the bromine and fluorine atoms enhance the separation efficiency of chiral compounds .

Case Studies

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter molecular properties. Key comparisons include:

Key Observations :

- Halogen Variations: Bromine at the 4' position is common, but replacing fluorine with chlorine (e.g., 4'-bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone, CAS 898750-82-8) increases molecular weight (359.59 vs. 363.21) and may alter reactivity .

- Methyl vs. Methoxy Groups: The 2,5-dimethylphenyl group in the target compound offers greater lipophilicity compared to methoxy-substituted analogs (e.g., 4'-bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone), which have higher polarity due to the oxygen atom .

Biological Activity

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone, with the CAS number 898753-66-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16BrF

- Molecular Weight : 335.21 g/mol

- Appearance : Solid, typically white to off-white powder.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. Although specific data on this compound is limited, related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3h | S. aureus | 1 µg/mL |

| 3j | E. faecium | 2 µg/mL |

| 4-Br-C6H4 | Vancomycin-resistant E. faecium | >64 µg/mL |

The introduction of halogen substituents such as bromine and fluorine has been shown to enhance the lipophilicity and reactivity of compounds, potentially increasing their antimicrobial efficacy against resistant strains .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated in various studies. These compounds have demonstrated varying degrees of cytotoxicity against different cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | Viability (%) | IC50 (µg/mL) |

|---|---|---|---|

| 2 | Caco-2 | 39.8 | Not specified |

| 3a | A549 | 56.9 | Not specified |

| 3e | Caco-2 | 54.9 | Not specified |

The compound's effectiveness varies significantly based on structural modifications. For instance, the introduction of specific substituents can enhance or diminish its anticancer activity .

Case Studies

-

Antimicrobial Study :

A study conducted on various thiazole derivatives showed that compounds with similar structural motifs to this compound exhibited potent activity against multidrug-resistant pathogens. The presence of electron-withdrawing groups was crucial for enhancing antimicrobial efficacy . -

Anticancer Research :

In vitro studies on thiazole derivatives indicated that certain modifications led to increased cytotoxicity against cancer cell lines such as Caco-2 and A549. These findings suggest that further exploration of structural analogs could yield promising candidates for cancer therapy .

Q & A

Q. Advanced

- Protecting Groups : Temporarily block reactive sites (e.g., phenol groups via silylation, as in ’s bromo-fluoro-hydroxybenzaldehyde derivatives) to direct bromination .

- Temperature Control : Maintain sub-ambient temperatures (−20°C to 0°C) to slow radical chain reactions, as seen in bromomethyltriphenylphosphonium bromide syntheses .

- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to favor electrophilic substitution over elimination, as inferred from bromo-fluorotoluene syntheses .

What computational or experimental methods elucidate structure-activity relationships (SAR) for biological applications?

Q. Advanced

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using the compound’s 3D structure (analogous to 3’-bromo-2,2-dimethylbutyrophenone’s antimicrobial activity in ) .

- Comparative SAR : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) and assay bioactivity, referencing fluorinated benzaldehyde analogs in .

- Kinetic Assays : Measure inhibition constants (Kᵢ) under varied pH/temperature conditions to map electronic and steric effects.

How do steric effects from the 2,5-dimethylphenyl group influence regioselectivity in electrophilic substitutions?

Q. Advanced

- Steric Maps : Generate van der Waals surface models (via DFT) to predict hindered sites.

- Isotopic Labeling : Introduce ¹⁸O or ²H at sterically crowded positions to track reaction pathways, as done in deuterated acetophenone studies .

- Competitive Experiments : Compare reaction outcomes with less-hindered analogs (e.g., 3-bromo-5-fluorophenol in ) to quantify steric contributions .

What green chemistry approaches are viable for sustainable synthesis of this compound?

Q. Advanced

- Solvent-Free Reactions : Explore microwave-assisted synthesis (used in fluorinated benzaldehyde derivatives) to reduce solvent waste .

- Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki couplings, minimizing metal leaching .

- Biocatalysis : Test lipases or halogenases for selective bromination/fluorination, inspired by enzymatic methods for similar aryl halides .

How can researchers validate the compound’s stability under storage and experimental conditions?

Q. Basic

- Accelerated Stability Studies : Expose samples to heat (40–60°C), light, and humidity, monitoring degradation via TLC/HPLC (cf. Kanto Reagents’ storage guidelines for fluorinated compounds at 0–6°C) .

- Mass Balance Analysis : Track mass loss/gain over time to identify decomposition pathways (e.g., hydrolysis of ketone groups).

What strategies address low yields in multi-step syntheses involving this compound?

Q. Advanced

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, as suggested for bromo-phenylacetic acid derivatives .

- In Situ Monitoring : Use inline IR or Raman spectroscopy to detect intermediates and optimize stepwise conversions .

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .

How does the electronic interplay between bromine and fluorine substituents affect spectroscopic signatures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.